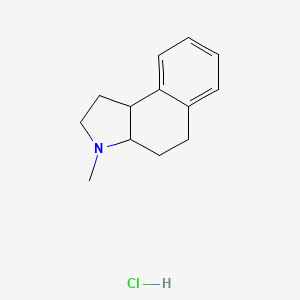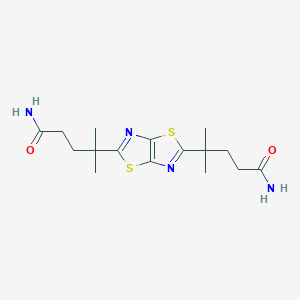
Ibazoleamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibazoleamide is a synthetic compound belonging to the class of imidazole derivatives Imidazoles are nitrogen-containing heterocycles that are widely recognized for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ibazoleamide typically involves the cyclization of 1,4-dicarbonyl compounds with appropriate nitrogen sources. One common method is the Bredereck imidazole synthesis, which involves heating an α-hydroxyketone or α-haloketone with formamide. Another method is the Mackwald synthesis, which involves the reaction of α-aminoketones with thiocyanates or isothiocyanates to yield imidazole-2-thiols, and with cyanamide to give 2-aminoimidazoles .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to enhance reaction efficiency and selectivity. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Ibazoleamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, amines, and imidazole N-oxides, which have various applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Ibazoleamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of ibazoleamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Ibazoleamide is unique compared to other imidazole derivatives due to its specific chemical structure and properties. Similar compounds include:
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different pharmacological properties.
Thiazole: Similar heterocyclic structure but with a sulfur atom instead of nitrogen.
This compound stands out due to its enhanced stability and specific biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
33311-51-2 |
|---|---|
Formule moléculaire |
C16H24N4O2S2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
4-[5-(5-amino-2-methyl-5-oxopentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C16H24N4O2S2/c1-15(2,7-5-9(17)21)13-19-11-12(23-13)20-14(24-11)16(3,4)8-6-10(18)22/h5-8H2,1-4H3,(H2,17,21)(H2,18,22) |
Clé InChI |
WWPNBFCJDHRDJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



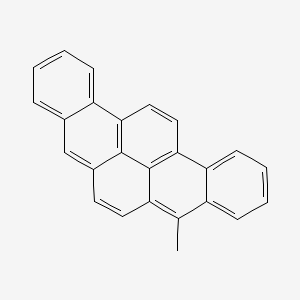
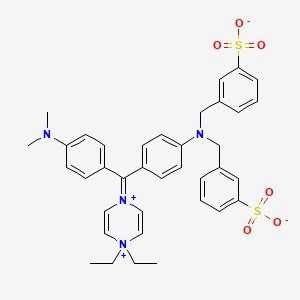
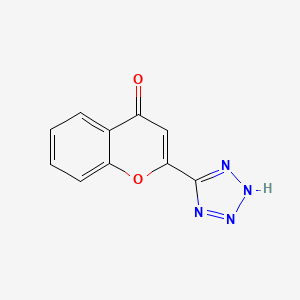
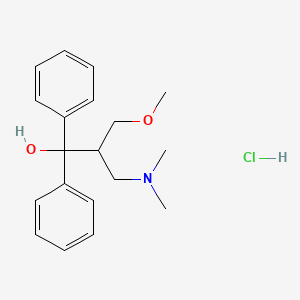
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
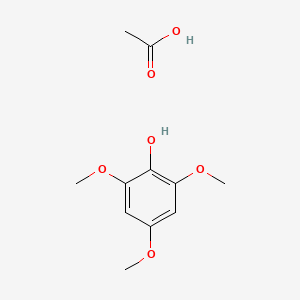
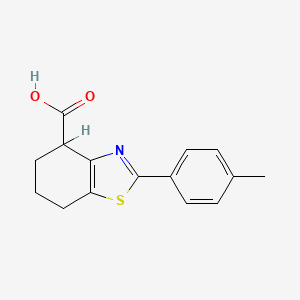
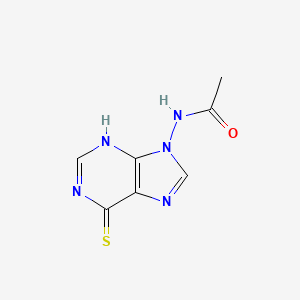
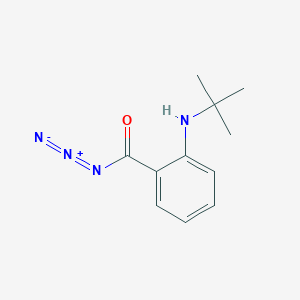
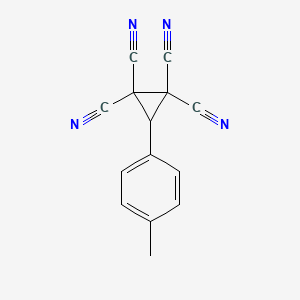
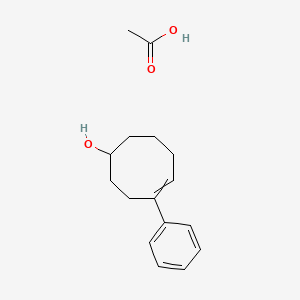
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
